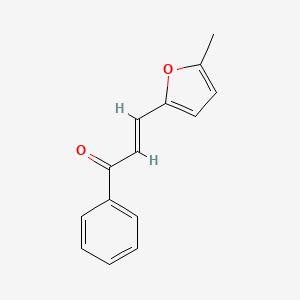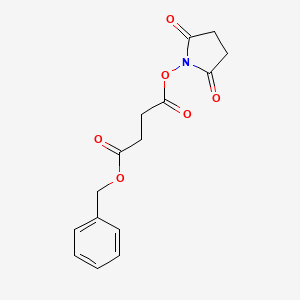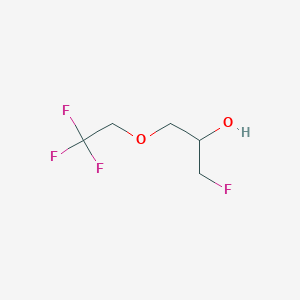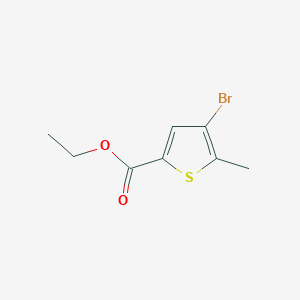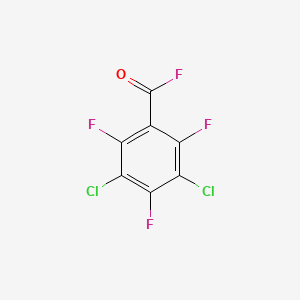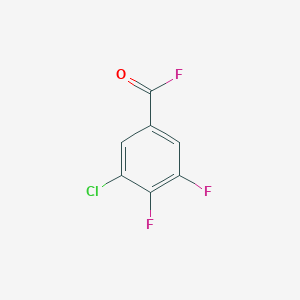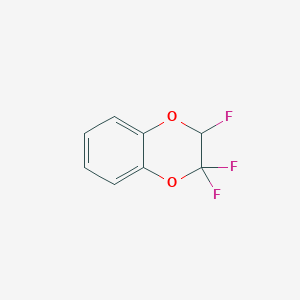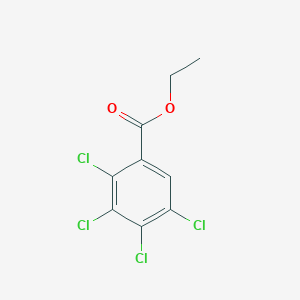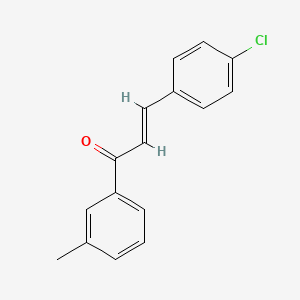
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, most commonly referred to as 4-chloro-3-methylphenylprop-2-en-1-one (CMPP), is a synthetic organic compound that has been used in a variety of scientific research applications. CMPP is an effective building block for the synthesis of other compounds, and has been studied for its potential to act as a drug target.
作用機序
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one binds to certain receptors in the body, such as the G-protein coupled receptors (GPCRs). When 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one binds to these receptors, it alters their activity, which in turn can lead to changes in gene expression and other physiological effects.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been shown to reduce inflammation and reduce pain. 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has also been shown to have an effect on the central nervous system, as it has been shown to reduce anxiety and improve mood. Additionally, 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been shown to have an effect on the cardiovascular system, as it has been shown to reduce blood pressure.
実験室実験の利点と制限
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is a potent compound that can be used to study a variety of biological processes. Additionally, 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is relatively stable, and has a low toxicity profile. However, there are some limitations to using 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one in lab experiments. It is difficult to purify 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, and it can be degraded by light and heat. Additionally, 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is a relatively expensive compound, which can make it difficult to use in large-scale experiments.
将来の方向性
There are a number of potential future directions for research involving 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one. One potential direction is to further explore its potential as a drug target. 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has already been shown to bind to certain receptors in the body, and further research could be conducted to explore the effects of 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one on these receptors. Additionally, further research could be conducted to explore the potential of 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one as a modulator of gene expression. Additionally, further research could be conducted to explore the effects of 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one on the cardiovascular system, as well as its potential to reduce inflammation and pain. Finally, further research could be conducted to explore the potential of 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one as a therapeutic agent in the treatment of various diseases.
合成法
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one can be synthesized through a variety of methods. The most common method is a Grignard reaction, in which a Grignard reagent is reacted with a halogenated aromatic compound. In the case of 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, the Grignard reagent is a 3-methylphenylmagnesium bromide, and the halogenated aromatic compound is 4-chlorobenzaldehyde. The reaction results in the formation of 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, as well as other byproducts. Other methods of synthesis have been developed, including the use of a palladium-catalyzed Heck reaction and a palladium-catalyzed Suzuki coupling.
科学的研究の応用
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been extensively studied in scientific research. One of the most common applications is as an intermediate in the synthesis of other compounds. 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has also been studied for its potential to act as a drug target, as it has been shown to bind to certain receptors in the body and alter their activity. Additionally, 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been studied for its potential to act as a modulator of gene expression.
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-3-2-4-14(11-12)16(18)10-7-13-5-8-15(17)9-6-13/h2-11H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXKVQLJBJHFCT-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



